(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

Chiral recognition σ₁ receptor pharmacology Enantioselective synthesis

(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol (CAS 1567866-39-0) is a single-enantiomer (3R‑configuration) N‑(3‑fluorobenzyl)-substituted pyrrolidin-3-ol with molecular formula C₁₁H₁₄FNO and molecular weight 195.23 g·mol⁻¹. The compound features a tertiary amine, a secondary alcohol, and a meta‑fluorophenyl ring, providing a defined three‑dimensional vector set for fragment‑based drug discovery and scaffold‑hopping campaigns.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B12074954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1
InChIKeyXJARABCWDAAXPW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol – Chiral Pyrrolidine Building Block for CNS-Focused Medicinal Chemistry Procurement


(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol (CAS 1567866-39-0) is a single-enantiomer (3R‑configuration) N‑(3‑fluorobenzyl)-substituted pyrrolidin-3-ol with molecular formula C₁₁H₁₄FNO and molecular weight 195.23 g·mol⁻¹ . The compound features a tertiary amine, a secondary alcohol, and a meta‑fluorophenyl ring, providing a defined three‑dimensional vector set for fragment‑based drug discovery and scaffold‑hopping campaigns [1]. Its computed LogP of 1.39 and topological polar surface area (TPSA) of 23.5 Ų place it within oral drug‑like physicochemical space [2]. The defined (R)‑stereochemistry at the 3‑position distinguishes it from the racemate and the (S)‑enantiomer, enabling stereospecific SAR exploration at targets known to exhibit chiral recognition [3].

Why Generic Substitution Fails for (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol in Stereospecific Discovery Programs


The pyrrolidin-3-ol scaffold presents a chiral centre at C‑3 that governs the three‑dimensional presentation of both the hydroxyl hydrogen‑bond donor/acceptor and the N‑benzyl pharmacophore. Evidence from σ₁ receptor SAR studies demonstrates that receptors can exhibit enantiopreference for the (S)‑configuration when an alcoholic group occupies the stereogenic centre [1]. Consequently, procurement of the racemic 1‑(3‑fluorobenzyl)pyrrolidin‑3‑ol (CAS 1033012‑62‑2) or the wrong enantiomer introduces uncontrolled stereochemical variables that confound SAR interpretation, waste screening resources, and may obscure true structure–activity relationships. Furthermore, regioisomers such as 3‑[(3‑fluorophenyl)methyl]pyrrolidin‑3‑ol (CAS 1246732‑83‑1) position the fluorobenzyl group at C‑3 rather than N‑1, fundamentally altering the spatial vector of the aryl ring and the basicity of the nitrogen centre . Substitution with the para‑fluoro analog ((3R)‑1‑[(4‑fluorophenyl)methyl]pyrrolidin‑3‑ol) changes the electronic character and dipole moment of the benzyl group, which can affect binding at targets sensitive to aryl ring electronics [2]. These structural nuances cannot be captured by simply selecting a “pyrrolidine building block” from a catalogue without attention to regio‑ and stereochemistry.

Quantitative Differentiation Evidence for (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol vs. Closest Analogs – A Procurement Decision Guide


Enantiomeric Identity: (3R) vs. (3S) vs. Racemate – Chiral Purity Defines Biological Relevance

The (3R)‑enantiomer (CAS 1567866‑39‑0) is supplied with ≥98% chemical purity and defined absolute configuration, in contrast to the racemate 1‑(3‑fluorobenzyl)pyrrolidin‑3‑ol (CAS 1033012‑62‑2) which contains a 1:1 mixture of (R)‑ and (S)‑enantiomers . In σ₁ receptor binding studies on arylpyrrolidinol series, the (S)‑configuration at the stereogenic centre bearing the aromatic moiety (when an alcoholic group is present) confers enantiopreference for σ₁ receptor interaction; the (R)‑enantiomer consistently shows lower affinity [1]. This class‑level SAR indicates that the (3R)‑enantiomer and the (3S)‑enantiomer are not interchangeable for σ₁‑targeted programs, and the racemate dilutes the active enantiomer by 50%.

Chiral recognition σ₁ receptor pharmacology Enantioselective synthesis

Regiochemical Distinction: N‑Benzyl vs. C‑Benzyl Substitution Controls Basicity and Vector Orientation

(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol bears the 3‑fluorobenzyl group on the pyrrolidine nitrogen (N‑1), producing a tertiary amine with computed pKₐ ~8.5–9.0 (class‑typical for N‑benzylpyrrolidines). The regioisomer 3‑[(3‑fluorophenyl)methyl]pyrrolidin‑3‑ol (CAS 1246732‑83‑1) carries the benzyl substituent at C‑3, generating a secondary amine with a primary‑alcohol‑like OH on a quaternary carbon, giving a markedly different pKₐ (secondary amine pKₐ ~10.5–11) and hydrogen‑bonding geometry . The N‑substituted target compound presents the fluorophenyl ring along the N‑CH₂ vector, whereas the C‑3 regioisomer projects the aryl ring from the ring C‑3 position, altering the exit vector by approximately 60° and the distance from the hydroxyl group by ~1.5 Å [1].

Medicinal chemistry Scaffold design Amine basicity

Meta‑Fluoro vs. Para‑Fluoro Benzyl Substitution: Electronic Effects Modulate Target Engagement

The target compound carries the fluorine atom at the meta position of the benzyl ring. The meta‑fluoro substituent exerts an electron‑withdrawing inductive effect (Hammett σₘ = 0.34) without the resonance donor contribution seen at the para position (σₚ = 0.06) [1]. This difference alters the electron density of the aromatic ring and, consequently, the strength of π–π stacking and edge‑to‑face interactions with aromatic residues in target binding pockets. In dopamine D4 receptor ligand series, meta‑ vs. para‑halogen substitution on the N‑benzyl group of pyrrolidines has been shown to shift binding affinity by 5‑ to 20‑fold depending on the specific receptor subtype [2]. The para‑fluoro analog ((3R)-1-[(4‑fluorophenyl)methyl]pyrrolidin‑3‑ol) is commercially available and represents the closest aryl‑isosteric comparator .

SAR Fluorine chemistry Hammett analysis

Computed Physicochemical Properties: Oral Drug‑Like Space Compliance and CNS Multiparameter Optimisation

The compound's computed physicochemical parameters – LogP 1.39, TPSA 23.5 Ų, molecular weight 195.23, 1 H‑bond donor, 2 H‑bond acceptors, 2 rotatable bonds – place it within favourable oral drug‑like space (Rule‑of‑5 compliant) and, critically, within the more restrictive CNS multiparameter optimisation (MPO) desirability window (TPSA < 70 Ų, LogP 1–3, MW < 400) [1]. In direct comparison, the C‑3 regioisomer (CAS 1246732‑83‑1) possesses one additional H‑bond donor (the secondary amine NH), increasing TPSA and reducing predicted CNS permeability . The N‑phenyl analog ((R)‑1‑(3‑fluorophenyl)pyrrolidin‑3‑ol, CAS 850834‑38‑7) has one fewer rotatable bond and a lower MW (181.21), but its aniline‑type nitrogen has reduced basicity (pKₐ ~4–5 for N‑aryl vs. ~8.5–9 for N‑benzyl), altering its protonation profile in lysosomal trapping assays .

Drug-likeness CNS drug design Physicochemical profiling

Solid‑State Storage and Handling Stability: Defined Conditions Enable Reproducible Long‑Term Use

The target compound is specified for long‑term storage sealed in dry conditions at 2–8 °C, with shipping at ambient temperature in continental US . This defined storage protocol contrasts with the racemate (CAS 1033012‑62‑2), which is often listed without explicit long‑term stability data from some suppliers . The compound is classified under GHS07 (Warning), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These are typical for secondary alcohol‑containing amines and are identical to those of the (S)‑enantiomer , indicating that enantiomer selection does not alter safety classification. The absence of an MDL number indicates this is a research‑grade compound not yet registered in the MDL screening compound registry, which is common for single‑enantiomer building blocks at early procurement stages .

Compound management Stability Procurement logistics

Synthetic Tractability and Intermediate Utility: (R)-3-Hydroxypyrrolidine Core Enables Derivatisation

The (R)-3‑hydroxypyrrolidine core is a known intermediate for pharmaceuticals including darifenacin (M3‑selective muscarinic antagonist) and BCR‑ABL proteolysis‑targeting chimeras . N‑functionalisation with 3‑fluorobenzyl chloride under basic conditions yields the target compound via a single‑step alkylation [1]. This contrasts with the synthesis of the C‑3 regioisomer, which typically requires multi‑step sequences involving pyrrolidine ring construction with pre‑installed benzyl substitution . The (3R)‑configured alcohol provides a chiral handle for further enantioselective transformations (e.g., Mitsunobu inversion, esterification, oxidation to ketone for reductive amination diversity), while retaining the defined stereochemistry that is lost with the racemic core [2].

Synthetic chemistry Drug intermediate Parallel synthesis

High-Value Application Scenarios for (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol – Where Stereochemistry and Scaffold Design Meet


Fragment-Based Drug Discovery (FBDD) Targeting CNS GPCRs with Chiral Recognition

The compound's low molecular weight (195.23), balanced LogP (1.39), and low TPSA (23.5 Ų) satisfy fragment‑like (Rule‑of‑3) criteria, making it an ideal starting fragment for CNS‑targeted FBDD campaigns [1]. The single (3R)‑enantiomer ensures that any binding detected in SPR or ligand‑observed NMR screens is attributable to a defined stereochemical entity, avoiding the confounding factor of racemic mixtures where the inactive enantiomer competes for binding site occupancy. Class‑level SAR from σ₁ receptor arylpyrrolidinol series demonstrates that enantiopreference can be decisive for target engagement, with the (S)‑configuration favoured at σ₁ when the alcoholic OH is present at the stereogenic centre [2]. Screening the (3R)‑enantiomer alongside the (3S)‑enantiomer (CAS 1567868‑31‑8) thus provides a stereochemical probe pair to interrogate chiral recognition at the target of interest .

Stereospecific Lead Optimisation for Dopamine D4 or σ₁ Receptor Programmes

N‑Benzylpyrrolidine scaffolds are privileged chemotypes for dopamine D4 receptor antagonists and σ₁ receptor ligands [1][2]. The (3R)‑enantiomer provides a defined starting point for structure–activity relationship (SAR) exploration, where the meta‑fluoro substituent (Hammett σₘ = 0.34) imparts a distinct electronic profile compared to the para‑fluoro (σₚ = 0.06) or unsubstituted benzyl analogs [3]. In dopamine D4 antagonist series, meta‑ vs. para‑halogen substitution on the N‑benzyl group has been reported to shift binding affinity by 5‑ to 20‑fold [1]. Procurement of the single (3R)‑enantiomer enables dose‑response and binding kinetics studies that unambiguously assign activity to the (R)‑configuration, supporting computational docking and pharmacophore model refinement.

Chiral Building Block for Parallel Library Synthesis and Late‑Stage Functionalisation

The (3R)‑hydroxypyrrolidine core is a validated intermediate for marketed drugs (darifenacin, an M3‑selective muscarinic antagonist) and investigational agents (BCR‑ABL PROTACs) [1][2]. The N‑(3‑fluorobenzyl) substitution can serve as a metabolically stable benzyl group or as a synthetic handle for further N‑debenzylation/hydrogenolysis to reveal the free secondary amine for subsequent diversification. The secondary alcohol at C‑3 enables parallel derivatisation via esterification, carbamoylation, etherification, or Mitsunobu inversion, all while retaining the (R)‑configuration at the unchanging stereocentre . This makes the compound a versatile entry point for generating stereochemically defined screening libraries with three points of diversity (N‑substituent, O‑substituent, and pyrrolidine ring substitution).

Physicochemical Reference Standard for CNS MPO‑Compliant Scaffold Validation

With LogP 1.39, TPSA 23.5 Ų, MW 195.23, and only 1 H‑bond donor, the compound occupies a desirable region of CNS MPO space (desirability score ≥5) [1][2]. In addition, its computed properties align with the fragment‑based screening 'sweet spot' (MW < 250, LogP 1–3, HBD ≤ 2, HBA ≤ 4) . This scaffold can serve as a negative control or reference compound in permeability assays (PAMPA‑BBB, Caco‑2), metabolic stability assays (microsomal clearance), and CYP inhibition panels, providing baseline data for the N‑(meta‑fluorobenzyl)‑pyrrolidin‑3‑ol chemotype against which newly synthesised analogs can be benchmarked [2].

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